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Compound of Interest

Compound Name: 3-Methyltetrahydropyran

Cat. No.: B1614883

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for 3-methyloxane and its
structural isomers, oxane (tetrahydropyran) and 4-methyloxane. Due to the limited availability
of experimental data for 3-methyloxane, this guide utilizes high-quality predicted spectroscopic
data for this compound and cross-references it with available experimental data for its isomers.
This information is intended to serve as a valuable resource for researchers in the fields of
synthetic chemistry, drug discovery, and materials science who may be working with or
synthesizing these cyclic ethers.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-methyloxane (predicted),
oxane (experimental), and 4-methyloxane (experimental).

Table 1: *H NMR Spectroscopic Data (Predicted for 3-Methyloxane, Experimental for Oxane
and 4-Methyloxane)
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3) ppm
3-Methyloxane -OCHz- and -
, ~3.8-3.2 m 3H
(Predicted) OCH-
~1.8-1.2 m 6H -CH2-
~0.9 d 3H -CHs
Oxane
] ~3.7 t 4H -OCHa2-
(Experimental)
~1.6 m 6H -CH2-
4-Methyloxane
, ~3.9-3.3 m 4H -OCHz-
(Experimental)
~1.8-1.1 m 5H -CHz- and -CH-
~0.9 d 3H -CHs

Table 2: 13C NMR Spectroscopic Data (Predicted for 3-Methyloxane, Experimental for Oxane

and 4-Methyloxane)
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Compound Chemical Shift (6) ppm Assignment
3-Methyloxane (Predicted) ~75 -OCH-
~68 -OCHz2-

~35 -CH-

~32 -CHa-

~26 -CHa-

~22 -CHs

Oxane (Experimental) 68.5 -OCHa-
26.5 -CHa2-

23.5 -CHa-

4-Methyloxane (Experimental) 67.5 -OCHa2-
34.5 -CHa2-

31.0 -CH-

22.0 -CHs

Table 3: Infrared (IR) Spectroscopy Data (Predicted for 3-Methyloxane, Experimental for Oxane
and 4-Methyloxane)

Compound Wavenumber (cm~?) Assignment
3-Methyloxane (Predicted) 2950-2850 C-H stretch (alkane)
1100-1050 C-O stretch (ether)

Oxane (Experimental) 2940-2840 C-H stretch (alkane)
1090 C-O stretch (ether)

4-Methyloxane (Experimental) 2950-2850 C-H stretch (alkane)
1095 C-O stretch (ether)
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Table 4: Mass Spectrometry Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-

Methyloxane)
Compound Molecular lon (M*) m/z Key Fragment lons (m/z)
3-Methyloxane (Predicted) 100 85, 71,57, 43
Oxane (Experimental) 86 85, 57, 43, 29
4-Methyloxane (Experimental) 100 85, 71,57, 43

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for liquid samples of cyclic ethers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C)

o Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of a
deuterated solvent (e.g., CDClIs, D20, DMSO-ds) in a clean, dry NMR tube. The choice of
solvent depends on the solubility of the analyte and the desired spectral window.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum using a standard pulse sequence.
o Typical spectral width: -2 to 12 ppm.
o Number of scans: 8-16, depending on the sample concentration.
o Arelaxation delay of 1-2 seconds is typically used.
e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.
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o Typical spectral width: 0 to 220 ppm.
o Number of scans: 1024 or more, due to the low natural abundance of 13C.

o Alonger relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of
quaternary carbons.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to an internal standard, typically
tetramethylsilane (TMS) at 0.00 ppm.

. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a neat liquid sample, a drop of the liquid is placed between two salt
plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance
(ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.

Instrumentation: An FT-IR spectrometer.

Data Acquisition:

o

Record a background spectrum of the clean, empty salt plates or the ATR crystal.

[¢]

Record the sample spectrum. The instrument software will automatically subtract the
background.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o

Spectral range: 4000-400 cm~1,

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm™1).

. Mass Spectrometry (MS)

Sample Introduction: For volatile liquid samples, direct injection or gas chromatography-
mass spectrometry (GC-MS) can be used. For GC-MS, a small amount of the sample is
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injected into the GC, which separates the components before they enter the mass
spectrometer.

« lonization: Electron lonization (El) is a common method for small organic molecules.

o Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based
on their mass-to-charge ratio (m/z).

o Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at
different m/z values.

o Data Analysis: The molecular ion peak (M*) provides the molecular weight of the compound.
The fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and
identification of an unknown organic compound.
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Caption: A generalized workflow for the identification of an unknown liquid organic compound
using NMR, FT-IR, and Mass Spectrometry.

 To cite this document: BenchChem. [Spectroscopic Data Cross-Reference for 3-
Methyloxane: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1614883#cross-referencing-spectroscopic-data-for-3-
methyloxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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